4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate
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Overview
Description
4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate typically involves multi-step organic reactions. One common approach is the amidation of anthracene derivatives, where the anthracene core is functionalized with acetamide and sulfonate groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate may be employed in studying enzyme inhibition or as a probe in biochemical assays.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the manufacture of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Anthracene-9,10-dione
Acetaminophen derivatives
Sulfonated aromatic compounds
Uniqueness: 4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate stands out due to its unique combination of functional groups and its potential applications across various scientific fields. Its structural complexity and reactivity make it distinct from other similar compounds.
Properties
IUPAC Name |
(4-acetamidophenyl) 9,10-dioxo-8a,10a-dihydroanthracene-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6S/c1-13(24)23-14-9-11-15(12-10-14)29-30(27,28)19-8-4-7-18-20(19)22(26)17-6-3-2-5-16(17)21(18)25/h2-12,16-17H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUIFQDURWZBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C(=O)C4C=CC=CC4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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